3-(2-bromoacetyl)benzoic Acid
CAS No.: 62423-73-8
Cat. No.: VC2337443
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62423-73-8 |
---|---|
Molecular Formula | C9H7BrO3 |
Molecular Weight | 243.05 g/mol |
IUPAC Name | 3-(2-bromoacetyl)benzoic acid |
Standard InChI | InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) |
Standard InChI Key | QKEFOVJZNPELQH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)CBr |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)CBr |
Introduction
Chemical Identification and Properties
3-(2-bromoacetyl)benzoic acid is identified by the CAS number 62423-73-8. It has a molecular formula of C9H7BrO3 and a molecular weight of 243.05 g/mol . The compound features a benzoic acid structure with a bromoacetyl group at the meta position of the benzene ring. This structural arrangement creates a molecule with multiple functional groups, including a carboxylic acid and a reactive α-bromoketone moiety.
The structure can be visualized as a benzoic acid with a -COCH2Br substituent at position 3 of the aromatic ring. This structural configuration contributes to the compound's chemical reactivity and potential applications in organic synthesis.
Physical Properties
While comprehensive physical property data is limited in the available research, the compound likely exhibits properties typical of substituted benzoic acids, including moderate solubility in organic solvents and limited water solubility. The presence of both an acidic carboxyl group and a reactive bromoacetyl functionality gives this compound its distinctive chemical behavior.
Symbol(GHS) | GHS05 |
---|---|
Signal word | Danger |
Hazard statements | H314 |
Precautionary statements | P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 |
Hazard Codes | Xi,Xn |
Risk Statements | 22-36 |
HS Code | 2918999090 |
The GHS05 symbol indicates corrosive properties, while hazard statement H314 refers to "Causes severe skin burns and eye damage" . The Xi and Xn hazard codes signify that the compound is irritating and harmful, respectively.
Manufacturer | Product number | Product description | CAS number | Packaging | Price (USD) |
---|---|---|---|---|---|
TRC | B997323 | 3-(2-Bromoacetyl)benzoic Acid | 62423-73-8 | 50mg | $45 |
TRC | B997323 | 3-(2-Bromoacetyl)benzoic Acid | 62423-73-8 | 100mg | $60 |
TRC | B997323 | 3-(2-Bromoacetyl)benzoic Acid | 62423-73-8 | 500mg | $90 |
AK Scientific | Z4957 | 3-(2-Bromoacetyl)benzoic acid | 62423-73-8 | 5g | $251 |
Matrix Scientific | 173906 | 3-(2-Bromoacetyl)benzoic acid | 62423-73-8 | 1g | $432 |
This pricing information indicates that the compound is relatively expensive compared to simpler benzoic acid derivatives, likely due to its specialized synthesis requirements and limited large-scale production.
Supplier | Country |
---|---|
Wuhan Chemwish Technology Co., Ltd | China |
Guangzhou Yuheng Pharmaceutical Technology Co., Ltd | China |
Hefei TNJ Chemical Industry Co.,Ltd. | China |
LEAP CHEM CO., LTD. | China |
Aromsyn Co., Ltd. | China |
Aceschem Inc. | United States |
Amadis Chemical Company Limited | China |
Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | China |
J & K SCIENTIFIC LTD. | China |
The predominance of Chinese suppliers suggests significant manufacturing capacity for this compound in China, potentially offering cost advantages for bulk procurement.
Nomenclature and Synonyms
3-(2-bromoacetyl)benzoic acid is known by several synonyms in chemical databases and literature:
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3-Carboxyphenacyl bromide
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2-Bromo-1-(3-carboxyphenyl)ethanone
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2-Bromo-1-(3-carboxyphenyl)ethan-1-one
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Benzoic acid, 3-(2-bromoacetyl)-
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Benzoic acid, 3-(bromoacetyl)-
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Benzoic acid, 3,7-bis(phenylmethoxy)- (alternative naming)
These alternative names reflect different naming conventions and highlight the key structural features of the molecule, particularly the presence of both carboxylic acid and bromoacetyl functionalities.
Related Compounds
3-(2-bromoacetyl)benzoic acid belongs to a family of substituted benzoic acids with bromoacetyl groups. Related compounds that may exhibit similar chemical properties include:
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2-(2-bromoacetyl)benzoic acid (ortho isomer)
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4-(2-bromoacetyl)benzoic acid (para isomer)
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3-(bromoacetyl)benzoic acid (without the 2-position specification)
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4-(bromoacetyl)benzoic acid (potential isomer with different bromination pattern)
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2-(2-bromoacetyl)benzoic acid (lactol form) (cyclized derivative)
These structurally related compounds may offer complementary reactivity profiles and could be considered as alternatives in certain applications.
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